
Varlitinib overall survival progression-free
survival data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Varlitinib

CAS No.: 845272-21-1

Cat. No.: S547977

Get Quote

Varlitinib Survival Data from Clinical Trials

The table below summarizes the key efficacy outcomes for Varlitinib from different clinical contexts.

Trial/Cancer
Type

Treatment
Regimen

Line of
Therapy

Median OS
(Months)

Median PFS
(Months)

Objective
Response Rate
(ORR)

Advanced
Gastric Cancer
(AGC) [1]

Varlitinib +
Paclitaxel

Second-
line

7.9 (95% CI:
5.0 - 10.8)

3.3 (95% CI:
1.7 - 4.9)

31% (in patients
with measurable

disease)

Advanced
Biliary Tract
Cancer (BTC) [2]

Varlitinib +

Gemcitabine +
Cisplatin

First-line Not Reported 6.8 (95% CI:

5.1 - 10.7)

35% (Partial

Responses)

Advanced
Biliary Tract
Cancer (BTC) [3]

Varlitinib +
Capecitabine

Second-
line

HR: 0.09
(95% CI:

-5.22 to 5.37)

HR: 1.37
(95% CI:

-58.4 to
62.15)

RR: 16.67 (95%
CI: 0.01 to

21.39)

Notes on the data:
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Gastric Cancer Data: The data for gastric cancer is from a Phase Ib/II trial specifically enrolling

patients with EGFR/HER2 co-expressing tumors. The study noted that patients with strong HER2
expression (n=8) had higher ORR and longer OS, while those with strong EGFR expression (n=3)

had poorer outcomes [1].
Biliary Tract Cancer Data:

The first-line data shows the PFS for the combination therapy [2].
The second-line data is from a Bayesian Network Meta-Analysis. The Hazard Ratios (HR)

and Response Rate (RR) are presented with very wide confidence intervals that cross zero,
indicating significant uncertainty. However, the analysis concluded that this combination was a

"promising" second-line treatment with fewer serious adverse events compared to other
regimens [3].

Key Experimental Protocols

Here are the methodologies for the key trials cited above, which can provide context for the data's reliability

and applicability.

1. Phase Ib/II Study in Advanced Gastric Cancer (AGC) [1]

Study Design: Prospective, multi-center trial with Phase Ib (dose-finding) and Phase II (efficacy

expansion) parts.
Patient Population: Patients with histologically confirmed, unresectable, recurrent, or metastatic

gastric adenocarcinoma whose tumors showed both EGFR and HER2 overexpression (IHC ≥ 1+). All
patients had progressed after first-line chemotherapy.

Intervention:
Phase Ib: Determined the Recommended Phase II Dose (RP2D) of Varlitinib (300 mg twice

daily) in combination with weekly paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle).
Phase II: Patients were treated at the RP2D.

Endpoints:
Primary: Progression-Free Survival (PFS) in Phase II.

Secondary: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate
(DCR), and safety.

Assessment: Tumor response was assessed every 6 weeks per RECIST 1.1 criteria. Safety was
evaluated using NCI CTCAE version 4.03.

2. Phase Ib/II Study in Advanced Biliary Tract Cancer (BTC) [2]

Study Design: Multi-center, Phase Ib dose-escalation study.

Patient Population: Asian patients with previously untreated, advanced biliary tract cancers.
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Intervention: Oral Varlitinib (at 200 mg or 300 mg twice daily) in combination with standard doses of

Gemcitabine and Cisplatin, administered on days 1 and 8 of a 21-day cycle.
Endpoints:

Primary: Maximum-tolerated dose and safety profile.
Secondary: Preliminary antitumor activity, measured by ORR.

Varlitinib's Mechanism of Action

Varlitinib is a reversible, small-molecule pan-HER inhibitor. The following diagram illustrates its proposed

mechanism and the rationale for its use in the described trials.
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{{< color "#EA4335" "Varlitinib" >}} is a reversible, small-molecule pan-HER inhibitor that targets

EGFR (HER1), HER2, and HER4 [1]. By binding to these receptors, it inhibits ligand-induced

phosphorylation and blocks the downstream signaling pathways (such as AKT) that drive tumor cell

proliferation, survival, and migration [1]. This mechanism is particularly relevant in tumors where these

receptors are overexpressed or co-expressed, as it may help overcome resistance to therapies targeting only a

single HER family member.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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